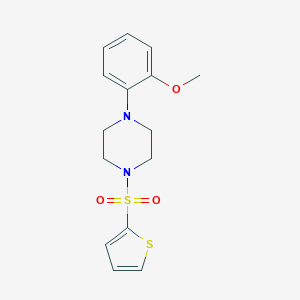

![molecular formula C18H17ClN4O2 B299386 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea, commonly known as Sorafenib, is a multi-kinase inhibitor that has been extensively researched for its therapeutic potential in various cancers. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.

Mecanismo De Acción

Sorafenib is a multi-kinase inhibitor that targets multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of c-KIT and FLT3, which are involved in cell proliferation. By targeting multiple kinases, Sorafenib inhibits the growth of cancer cells and induces apoptosis.

Biochemical and Physiological Effects:

Sorafenib has been shown to have both biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to inhibit the expression of VEGF, which is involved in angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Sorafenib has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for lab experiments. Sorafenib is a potent inhibitor of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis, making it a valuable tool for studying these pathways. Sorafenib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, Sorafenib has some limitations for lab experiments. Sorafenib is a complex molecule that requires expertise in organic chemistry for synthesis. Sorafenib is also a multi-kinase inhibitor, making it difficult to determine the specific kinase targets responsible for its therapeutic effects.

Direcciones Futuras

For Sorafenib research include the development of Sorafenib analogs, the identification of biomarkers, and the exploration of other therapeutic applications.

Métodos De Síntesis

Sorafenib is synthesized by reacting 4-(4-aminophenyl)morpholine with 3-chloro-4-cyanophenyl isocyanate. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its therapeutic potential in various cancers such as renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the growth of cancer cells by targeting multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Propiedades

Nombre del producto |

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea |

|---|---|

Fórmula molecular |

C18H17ClN4O2 |

Peso molecular |

356.8 g/mol |

Nombre IUPAC |

1-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-cyanophenyl)urea |

InChI |

InChI=1S/C18H17ClN4O2/c19-15-11-14(5-6-17(15)23-7-9-25-10-8-23)21-18(24)22-16-4-2-1-3-13(16)12-20/h1-6,11H,7-10H2,(H2,21,22,24) |

Clave InChI |

IMPUHLKWZSDSJA-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |

SMILES canónico |

C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide](/img/structure/B299306.png)

![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)

![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)

![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)